N-Fmoc-(13C9,15N)-L-酪氨酸 O-叔丁基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

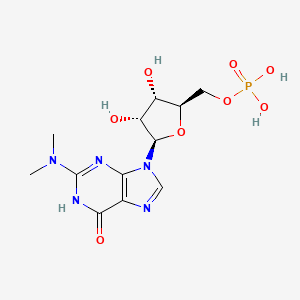

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is a specialized derivative of tyrosine, an amino acid, used extensively in the field of peptide synthesis and proteomics. It is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies due to its isotopic labeling, which provides enhanced signal clarity and resolution.

Synthesis Analysis

The synthesis of related Fmoc-protected amino acids typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group and the protection of the hydroxyl group with tert-butyl-based protecting groups. For example, Tressler and Zondlo (2016) developed a practical synthesis route for Fmoc-perfluoro-tert-butyl tyrosine, highlighting the potential pathways that could be adapted for synthesizing N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether (Tressler & Zondlo, 2016).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids, including N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether, features a complex arrangement that allows for specific reactivity and interactions. Bojarska et al. (2020) have demonstrated the importance of understanding the structural and supramolecular features of Fmoc-amino acids, suggesting that similar insights could be applied to analyze the molecular structure of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether (Bojarska et al., 2020).

Chemical Reactions and Properties

Fmoc-protected amino acids, including N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether, are pivotal in peptide synthesis. They undergo specific chemical reactions, such as coupling with other amino acids in solid-phase peptide synthesis, and deprotection under certain conditions to reveal the active amino acid for peptide elongation. The work by Fretz (1997, 2004) on Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride provides insight into the chemical reactivity and utility of Fmoc-protected tyrosine derivatives in synthesizing phosphotyrosyl peptides, which could extend to the compound of interest (Fretz, 1997; Fretz, 2004).

Physical Properties Analysis

While specific physical properties of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether are not directly reported, analogous compounds exhibit characteristics such as solubility in common organic solvents, stability under various conditions, and distinct NMR signals due to fluorination or other modifications. These attributes are crucial for their application in peptide synthesis and NMR studies.

Chemical Properties Analysis

Chemically, N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether and its counterparts are designed for selective reactivity, allowing for their incorporation into peptides without undesired side reactions. The protective groups are strategically chosen to withstand certain conditions while being removable under specific others, facilitating the step-wise construction of peptides. The insights from Palladino and Stetsenko (2012) on new cleavage methods for Fmoc solid-phase peptide synthesis highlight the innovative approaches to manipulating the chemical properties of Fmoc-protected amino acids for efficient peptide assembly (Palladino & Stetsenko, 2012).

科学研究应用

合成和在核磁共振光谱中的应用

- Fmoc-全氟-叔丁基酪氨酸的合成是为应用于 19F 核磁共振光谱而开发的。这种化合物由于其九个化学等效的氟原子,可以在低浓度下通过核磁共振在肽中检测到,从而提高了该技术的灵敏度 (Tressler 和 Zondlo,2016).

高级肽合成

- 已经对主链中具有醚键和侧链上具有不同核碱基的δ-氨基酸的合成进行了研究。这些酸,包括 N-Fmoc 保护氨基酸的变体,用于形成新型肽核酸 (oxy-PNA),为高级生物分子的开发做出了贡献 (Kuwahara、Arimitsu 和 Sisido,1999).

分子结构分析

- 使用固态核磁共振光谱研究了 FMOC 保护的氨基酸的结构,包括类似于 N-Fmoc-(13C9,15N)-L-酪氨酸的变体。这项研究有助于理解此类化合物的分子结构和相互作用 (Keeler 等人,2017).

生物医学研究

- Fmoc 保护的氨基酸,如 N-Fmoc-(13C9,15N)-L-酪氨酸,在生物医学研究中引起了人们的注意,用于设计有效的氢凝胶剂、生物材料或治疗剂。研究它们的结构和超分子特征对于识别它们的性质至关重要 (Bojarska 等人,2020).

酶启动自组装

- 已经报道了与 N-Fmoc-(13C9,15N)-L-酪氨酸相关的 Fmoc-酪氨酸水凝胶的酶启动自组装。该过程在生理条件下发生,可以控制水凝胶的机械性能,可用于三维细胞培养 (Thornton 等人,2009).

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether involves the protection of the tyrosine hydroxyl group, followed by the introduction of the Fmoc protecting group. The labeled carbon and nitrogen atoms are then introduced using appropriate labeled starting materials. Finally, the tert-butyl ether group is introduced to protect the carboxylic acid group.", "Starting Materials": [ "L-Tyrosine", "Fmoc-OSu", "13C9-L-phenylalanine", "15N-L-tyrosine", "Di-tert-butyl dicarbonate", "Dicyclohexylcarbodiimide", "N,N-Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Methanol", "Ethyl acetate" ], "Reaction": [ "Protect the hydroxyl group of L-tyrosine using di-tert-butyl dicarbonate and dicyclohexylcarbodiimide in N,N-dimethylformamide", "Introduce the Fmoc protecting group using Fmoc-OSu and sodium bicarbonate in N,N-dimethylformamide", "Couple the labeled 13C9-L-phenylalanine and 15N-L-tyrosine using dicyclohexylcarbodiimide and N,N-dimethylformamide", "Deprotect the tert-butyl ether group using trifluoroacetic acid in chloroform and methanol", "Purify the product using column chromatography with ethyl acetate as the eluent" ] } | |

CAS 编号 |

1217442-53-9 |

产品名称 |

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether |

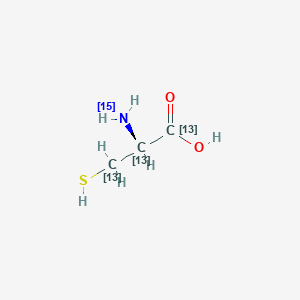

分子式 |

C₁₉¹³C₉H₂₉¹⁵NO₅ |

分子量 |

469.46 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。